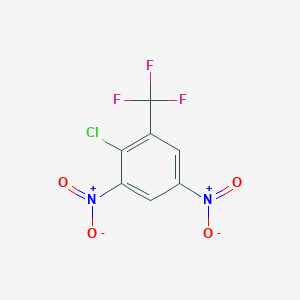

2-Chloro-3,5-dinitrobenzotrifluoride

Descripción general

Descripción

2-Chloro-3,5-dinitrobenzotrifluoride (CDNB) is an organic compound that is widely used in scientific research, especially in the field of biochemistry. It is a highly reactive compound that is used to study the biochemical and physiological effects of various substances. CDNB has a wide range of applications in the laboratory, including the synthesis of various organic compounds and the study of the mechanisms of action of drugs and other substances.

Aplicaciones Científicas De Investigación

Solvent and Substituent Effects in Chemical Reactions

2-Chloro-3,5-dinitrobenzotrifluoride's reactivity in different solvents and with various substituents has been studied extensively. For instance, its nucleophilic substitution reactions with anilines in different solvents like methanol, acetonitrile, and toluene exhibit varying orders of reaction and dependencies on substituents, demonstrating significant solvent effects (Asghar, Fathalla & Hamed, 2009).

Gas Sensing Applications

This compound has shown potential in gas sensing, particularly for ethylamine. It forms intermolecular charge-transfer complexes with poly(acrylonitrile)nanofiber, demonstrating fast sensing capabilities (Lee, Gwon, Son & Kim, 2012).

Spin-Spin Coupling Constants in NMR Studies

The compound is also relevant in nuclear magnetic resonance (NMR) studies, where its derivatives are used to explore spin-spin coupling constants. This helps in understanding the mechanisms transmitting nuclear spin state information (Schaefer, Marat, Peeling & Veregin, 1983).

Chemical Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound have been studied, providing insights into factors like solvent polarity and reaction rates in different solvent compositions (El-Mallah, Senior, Nabil, Ramadan & Hamed, 2010).

Synthesis and Characterization of Derivatives

Various derivatives of this compound have been synthesized and characterized, contributing to the field of organic chemistry and materials science. These derivatives have applications ranging from fluorescence quenching to the synthesis of novel compounds with specific physical and chemical properties (Tudose et al., 2010).

Biological Applications

While your requirement excludes information related to drug use, dosage, and side effects, it's noteworthy that derivatives of this compound have been explored for their potential biological activities, such as antileishmanial properties (Pitzer, Werbovetz, Brendle & Scovill, 1998).

Formation of Complexes with Nucleophiles

The compound's ability to form Meisenheimer-type σ-complexes with various nucleophiles in solution has been demonstrated, indicating its utility in understanding complex chemical interactions (Foreman & Foster, 1969).

Fluorescence Quenching Studies

Its role in fluorescence quenching studies, especially with compounds like carbazole, highlights its relevance in the field of photochemistry and material science (Lee, Gwon, Son & Kim, 2013).

Safety and Hazards

2-Chloro-3,5-dinitrobenzotrifluoride is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust, and use only under a chemical fume hood .

Mecanismo De Acción

Target of Action

2-Chloro-3,5-dinitrobenzotrifluoride is a derivative of dinitrobenzotrifluoride . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used to increase mutagenic activity in the glutathione transferase mutant (C36) .

Mode of Action

The compound interacts with its targets through a process of derivatization. For example, ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination of 20 free amino acids .

Biochemical Pathways

It is known that the compound is used in the determination of amino acids, suggesting that it may interact with biochemical pathways involving these molecules .

Pharmacokinetics

The compound is used in ultrahigh-performance liquid chromatography, which suggests that it may have properties that allow it to be effectively distributed and metabolized .

Result of Action

The primary result of the action of this compound is its ability to facilitate the determination of amino acids . This suggests that it may have effects at the molecular and cellular level, particularly in relation to proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water but soluble in chloroform and methanol . This suggests that the compound’s action may be influenced by the presence of these solvents.

Análisis Bioquímico

Biochemical Properties

It is known that it can be used to increase mutagenic activity in the glutathione transferase mutant (C36)

Cellular Effects

Given its role in increasing mutagenic activity, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

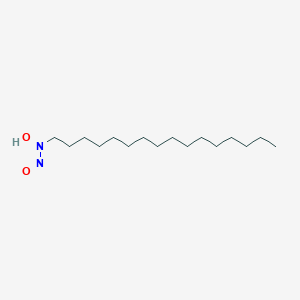

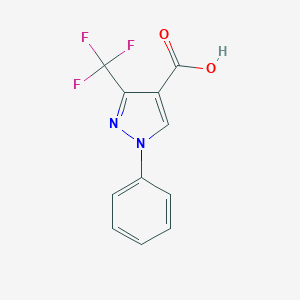

IUPAC Name |

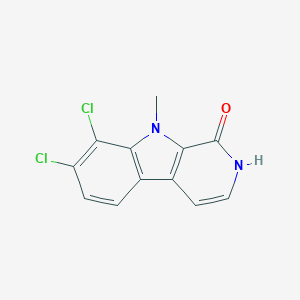

2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXKADBMLQPLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073177 | |

| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392-95-0 | |

| Record name | 2-Chloro-3,5-dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the solvent affect the reactivity of 2-Chloro-3,5-dinitrobenzotrifluoride with anilines?

A1: Studies have shown that the solvent plays a significant role in the reaction kinetics of this compound with substituted anilines [, ]. Reactions conducted in methanol, acetonitrile, and toluene demonstrated varying reaction rates and even different reaction orders. For instance, the reaction follows second-order kinetics in methanol and acetonitrile but exhibits third-order kinetics in toluene. This difference highlights the impact of solvent polarity and its influence on the reaction mechanism.

Q2: What is the role of substituents on the aniline ring in its reaction with this compound?

A2: The nature of the substituents on the aniline ring significantly influences the reaction rate with this compound []. Electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups decelerate it. This observation is supported by the negative Hammett ρ values obtained, indicating the reaction's sensitivity to electronic effects.

Q3: What insights do spectroscopic analyses provide regarding this compound?

A3: Spectroscopic techniques such as IR, UV-Vis, 1H-NMR, and 13C-NMR are crucial for characterizing this compound and its derivatives []. These techniques offer valuable information regarding the compound's structure, including the presence of specific functional groups, the electronic environment of atoms, and their spatial arrangement. For example, NMR studies provide insights into the orientation of this compound near micelles in specific solvent mixtures [].

Q4: How do micellar systems influence the reactivity of this compound?

A4: Research indicates that the presence of cationic surfactants like dodecyl trimethylammonium bromide (DoTAB) above their critical micelle concentration (cmc) can catalyze the alkaline hydrolysis of this compound []. This effect is attributed to the substrate's interaction with the micellar environment, which can alter its local concentration and reactivity.

Q5: How does the composition of acetonitrile-water mixtures influence the hydrolysis of this compound?

A5: Studies investigating the alkaline hydrolysis of this compound in acetonitrile-water mixtures revealed a significant dependence of reaction rates on solvent composition []. Increasing the acetonitrile mole fraction generally accelerates the reaction. This observation is attributed to several factors, including the desolvation of hydroxide ions, changes in the medium's solvophobicity, and the availability of free water molecules.

Q6: Can computational methods be used to predict the properties of this compound and its derivatives?

A6: Yes, Quantitative Structure-Property Relationship (QSPR) studies have been employed to correlate the structure of this compound derivatives with their physical properties, such as hydrophobicity (expressed as RM0 values from RP-TLC) and UV-Vis absorption maxima []. These models can be valuable tools for predicting the behavior of new derivatives and guiding the design of compounds with desired properties.

Q7: What are the potential applications of this compound in sensor technology?

A7: Research has explored the potential of this compound as a sensing element in portable systems designed for nitroaromatic compound discrimination []. By incorporating this compound into a sensor array and analyzing the color changes induced by its interaction with different nitroaromatics, the system can identify and quantify these compounds, including explosives and related substances.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)